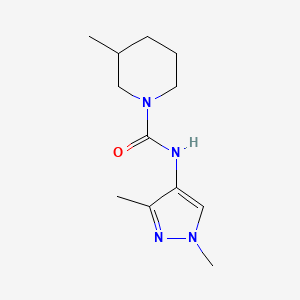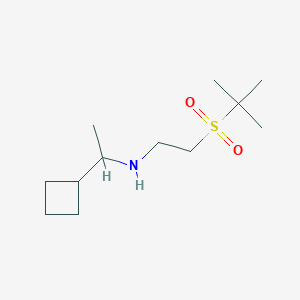![molecular formula C18H19NO3S B6638471 N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide](/img/structure/B6638471.png)
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide, also known as SDCO-4, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of spirocyclic compounds, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound has been found to upregulate the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic genes. Additionally, this compound has been found to inhibit the activity of certain enzymes involved in bacterial and viral replication.
Biochemical and physiological effects:
This compound has been found to exhibit low toxicity in vitro and in vivo. In animal studies, this compound has been shown to have a good pharmacokinetic profile, with high oral bioavailability and good tissue distribution. Additionally, this compound has been found to exhibit anti-inflammatory activity in animal models of acute and chronic inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide is its broad-spectrum activity against various biological targets. This makes it a promising candidate for drug discovery and development. However, one limitation of this compound is its relatively low potency compared to other compounds in its class.
Direcciones Futuras
There are several potential future directions for the research and development of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide. One area of interest is the optimization of its pharmacokinetic properties to improve its efficacy in vivo. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, the potential of this compound as a lead compound for the development of new drugs should be explored.
Métodos De Síntesis
The synthesis of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide involves the condensation of 2-aminothiophene with 3,4-dihydro-2H-pyran in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with isocyanate to yield the final product. This synthetic route has been reported to have a high yield and good reproducibility.
Aplicaciones Científicas De Investigación
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide has been found to exhibit promising activity against various biological targets, including cancer cells, bacterial and viral infections, and inflammation. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit the growth of gram-positive and gram-negative bacteria, as well as herpes simplex virus type 1.
Propiedades
IUPAC Name |
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c20-17(16-6-3-11-23-16)19-14-12-18(7-9-21-10-8-18)22-15-5-2-1-4-13(14)15/h1-6,11,14H,7-10,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBZKFLRXDBMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C3=CC=CC=C3O2)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B6638394.png)
![[1-(2-Phenylpropylamino)cyclobutyl]methanol](/img/structure/B6638401.png)
![2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide](/img/structure/B6638408.png)

![Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate](/img/structure/B6638422.png)
![4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol](/img/structure/B6638424.png)

![3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol](/img/structure/B6638436.png)

![3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol](/img/structure/B6638446.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide](/img/structure/B6638465.png)
![3,4-dimethoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylbenzamide](/img/structure/B6638468.png)
![2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-3-carboxamide](/img/structure/B6638492.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpropanamide](/img/structure/B6638500.png)